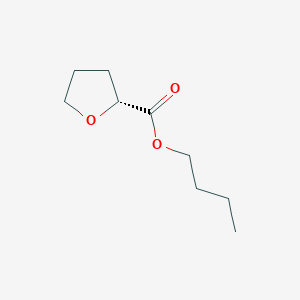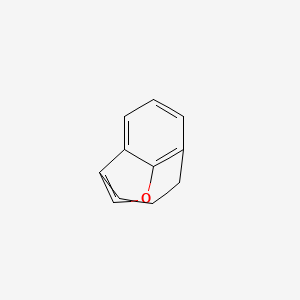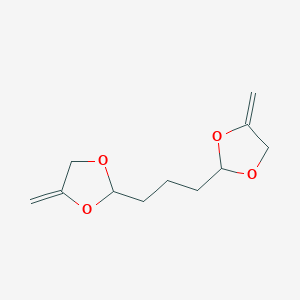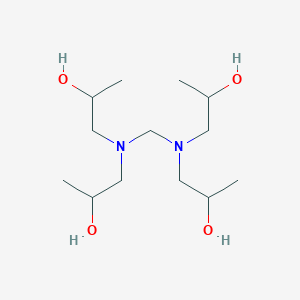
1,1',1'',1'''-(Methylenedinitrilo)tetra(propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its four hydroxyl groups and two amino groups, making it a valuable chelating and cross-linking agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves large-scale reactors where ethylenediamine and propylene oxide are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a cross-linking agent in polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polyurethane coatings, adhesives, and personal care products.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves its ability to chelate metal ions and form stable complexes. The compound’s hydroxyl and amino groups interact with metal ions, preventing them from participating in unwanted reactions. This chelating property is crucial in various applications, including catalysis and metal ion sequestration .
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Similar in structure but differs in the number and arrangement of hydroxyl groups.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a different structure and chelating mechanism.
Uniqueness: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and cross-linking capabilities. This dual functionality makes it particularly valuable in applications requiring both properties .
Eigenschaften
CAS-Nummer |
258273-28-8 |
|---|---|
Molekularformel |
C13H30N2O4 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
1-[[bis(2-hydroxypropyl)amino]methyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O4/c1-10(16)5-14(6-11(2)17)9-15(7-12(3)18)8-13(4)19/h10-13,16-19H,5-9H2,1-4H3 |
InChI-Schlüssel |
LFNPZZOLLBYZBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)CN(CC(C)O)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


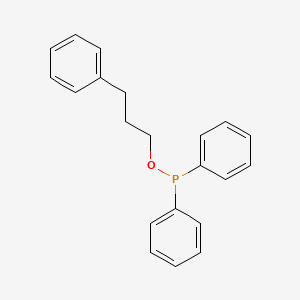
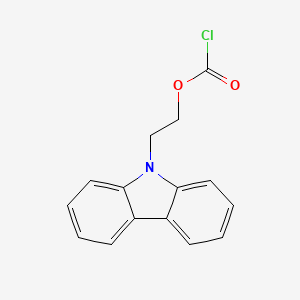
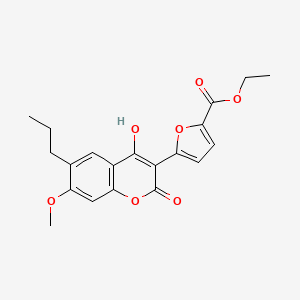
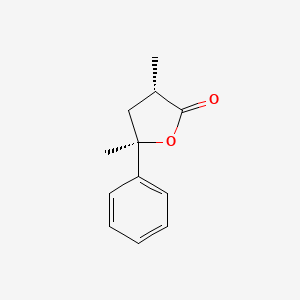
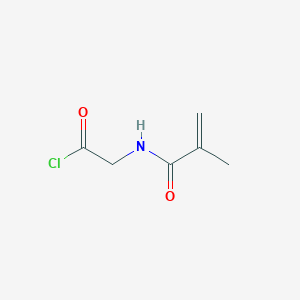
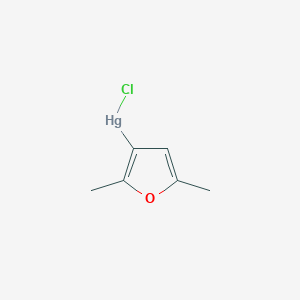
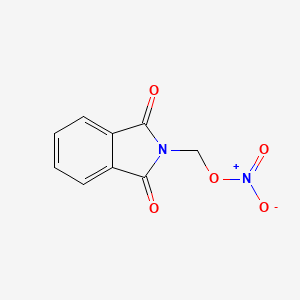

![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)

![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
